2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine
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Overview
Description
2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazine ring, which is further substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylboronic acid and 2-chloropyrazine.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction between 4-methoxyphenylboronic acid and 2-chloropyrazine.
Piperazine Substitution: The resulting intermediate is then reacted with piperazine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a ligand in biochemical assays and as a probe for studying biological processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)piperazine: A similar compound with a piperazine moiety but lacking the pyrazine ring.
2-(4-Methoxyphenyl)ethanol: Another related compound with a methoxyphenyl group but different functional groups.
Uniqueness
2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine is unique due to its specific combination of a methoxyphenyl group, a pyrazine ring, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-6-piperazin-1-ylpyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-20-13-4-2-12(3-5-13)14-10-17-11-15(18-14)19-8-6-16-7-9-19/h2-5,10-11,16H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPRAYILIBOSPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CC(=N2)N3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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